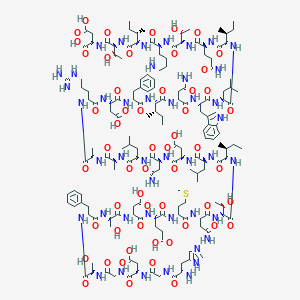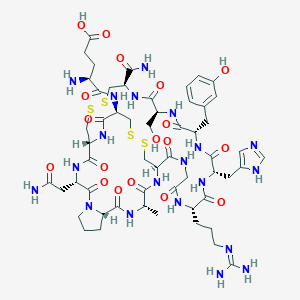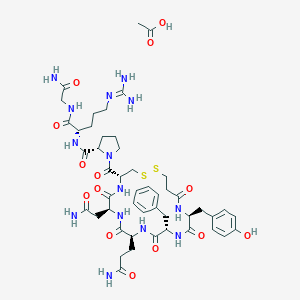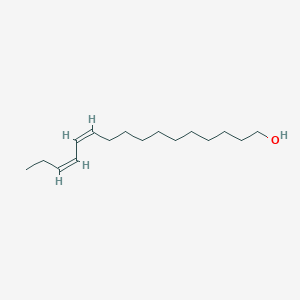
11Z,13E-Hexadecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11Z,13E-Hexadecadienal, also known as (Z)-11-hexadecenal, is a pheromone produced by female moths of the genus Helicoverpa. This compound has been extensively studied due to its potential use as a pest control agent.
Mecanismo De Acción
The mechanism of action of 11Z,13E-Hexadecadienal is not fully understood. However, it is believed that this compound works by disrupting the mating behavior of male moths. When female moths release this compound, it attracts male moths, leading them away from females and disrupting the mating process.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 11Z,13E-Hexadecadienal can have physiological effects on male moths, including changes in heart rate and wing beat frequency. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for use in food preservation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11Z,13E-Hexadecadienal in lab experiments include its high purity and availability. However, the limitations of using this compound include its high cost and potential toxicity.
Direcciones Futuras
For research on 11Z,13E-Hexadecadienal include exploring its potential use as a pest control agent in agricultural settings, as well as its potential use in food preservation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its physiological effects on insects.
Métodos De Síntesis
11Z,13E-Hexadecadienal can be synthesized through several methods, including the oxidation of (Z)-11-hexadecenol, the reduction of (E)-11,13-hexadecadienal, and the Wittig reaction of (Z)-hexadecenal with an appropriate phosphonium ylide. The most commonly used method for synthesizing this compound is the oxidation of (Z)-11-hexadecenol using Jones reagent.
Aplicaciones Científicas De Investigación
11Z,13E-Hexadecadienal has been extensively studied for its potential use as a pest control agent. This compound has been found to be highly attractive to male moths of the genus Helicoverpa, making it a potential candidate for use in pheromone traps. Additionally, 11Z,13E-Hexadecadienal has been found to have antimicrobial properties, making it a potential candidate for use in food preservation.
Propiedades
Número CAS |
73264-89-8 |
|---|---|
Nombre del producto |
11Z,13E-Hexadecadienal |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(11Z,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5- |
Clave InChI |
ZTJGMVSDMQAJPE-ICWBMWKASA-N |
SMILES isomérico |
CC/C=C/C=C\CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
SMILES canónico |
CCC=CC=CCCCCCCCCCC=O |
Pureza |
97% |
Sinónimos |
(11Z,13E)-11,13-hexadecadienal; (Z11,E13)-11,13-Hexadecadienal; (Z,E)-11,13-Hexadienal; 11,13-hexadecadienal; (Z,E)-11,13-hexadecadienal; 11Z,13E-Hexadecadienal; (Z,E)-11,13-Hexadecadienal; ; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















